REACTION_CXSMILES
|
[Br:1][C:2]1[CH:17]=[CH:16][CH:15]=[CH:14][C:3]=1[CH2:4][N:5]([CH3:13])[C:6]([CH2:8][O:9]C(=O)C)=[O:7].C(=O)([O-])[O-].[K+].[K+]>CO.O>[Br:1][C:2]1[CH:17]=[CH:16][CH:15]=[CH:14][C:3]=1[CH2:4][N:5]([CH3:13])[C:6](=[O:7])[CH2:8][OH:9] |f:1.2.3|
|
Name
|
acetic acid [(2-bromo-benzyl)-methyl-carbamoyl]-methyl ester
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(CN(C(=O)COC(C)=O)C)C=CC=C1
|
Name
|
|
Quantity
|
7.63 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
After stirring for 90 minutes the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
is concentrated
|
Type
|
DISSOLUTION
|
Details
|
dissolved in dichloromethane
|
Type
|
WASH
|
Details
|
The resulting solution is washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue is purified by silica gel flash chromatography (methanol-dichloromethane, 1:99 to 3:47)
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(CN(C(CO)=O)C)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |